molecular formula C7H7LiO2S B6612266 lithium(1+)ion2-methylbenzene-1-sulfinate CAS No. 2309465-71-0

lithium(1+)ion2-methylbenzene-1-sulfinate

Cat. No.: B6612266
CAS No.: 2309465-71-0
M. Wt: 162.2 g/mol
InChI Key: NGBOPQGPOHMAGY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-methylbenzene-1-sulfinate involves the reaction of 2-methylbenzenesulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt . The reaction can be represented as follows:

C7H8O2S+LiOHC7H7LiO2S+H2OC_7H_8O_2S + LiOH \rightarrow C_7H_7LiO_2S + H_2O C7​H8​O2​S+LiOH→C7​H7​LiO2​S+H2​O

Industrial Production Methods

In an industrial setting, the production of lithium(1+) ion 2-methylbenzene-1-sulfinate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

lithium;2-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOPQGPOHMAGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=CC=C1S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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